molecular formula C19H16Cl2O3 B14513681 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione CAS No. 62619-61-8

1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione

Cat. No.: B14513681
CAS No.: 62619-61-8
M. Wt: 363.2 g/mol
InChI Key: OQAWGLVKAPUDSN-UHFFFAOYSA-N
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Description

1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione is an organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a heptane backbone with three ketone functionalities at positions 1, 4, and 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and acetone.

    Condensation Reaction: A Claisen-Schmidt condensation reaction is employed to form the intermediate compound. This reaction involves the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form 1,7-bis(4-chlorophenyl)heptane-1,4-dione.

    Oxidation: The intermediate compound is then subjected to an oxidation reaction to introduce the third ketone functionality at position 7. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization techniques are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione involves its interaction with molecular targets and pathways. The compound’s ketone functionalities allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1,7-Bis(4-hydroxyphenyl)heptane-1,4,7-trione: Similar structure but with hydroxy groups instead of chloro groups.

    1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione: Contains methoxy groups instead of chloro groups.

    1,7-Bis(4-nitrophenyl)heptane-1,4,7-trione: Contains nitro groups instead of chloro groups.

Uniqueness: 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione is unique due to the presence of chloro groups, which can influence its reactivity and biological activity. The chloro groups can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes or targets.

Properties

CAS No.

62619-61-8

Molecular Formula

C19H16Cl2O3

Molecular Weight

363.2 g/mol

IUPAC Name

1,7-bis(4-chlorophenyl)heptane-1,4,7-trione

InChI

InChI=1S/C19H16Cl2O3/c20-15-5-1-13(2-6-15)18(23)11-9-17(22)10-12-19(24)14-3-7-16(21)8-4-14/h1-8H,9-12H2

InChI Key

OQAWGLVKAPUDSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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